4-Hydroxydiphenylamine
Overview
Description
4-Hydroxydiphenylamine, also known as 4-(phenylamino)phenol, is an organic compound with the molecular formula C12H11NO. It is a derivative of diphenylamine and is characterized by the presence of a hydroxyl group attached to one of the benzene rings. This compound is known for its antioxidant properties and is used in various industrial applications.
Mechanism of Action
Target of Action
4-Hydroxydiphenylamine, also known as 4-(phenylamino)phenol, is an aromatic amine organic compound . It is a transformation product of the substituted p-phenylenediamine and antiozonant 6-PPD . It is also a biotransformation product of 6-PPD in zebrafish embryos and an active metabolite of the antioxidant and pesticide diphenylamine . The primary targets of this compound are carbon radicals .
Mode of Action
This compound interacts with its targets, the carbon radicals, by scavenging them . This interaction is concentration-dependent . The compound’s ability to scavenge carbon radicals contributes to its antioxidant activity .
Biochemical Pathways
It is known that the compound plays a role in oxidative stress and reactive species pathways . By scavenging carbon radicals, this compound can potentially mitigate oxidative stress .
Pharmacokinetics
It is known that the compound is soluble in ethanol and pbs (ph 72) , which suggests that it may be well-absorbed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the scavenging of carbon radicals . This can potentially reduce oxidative stress and damage in cells . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been found in tire wear particles, roadway runoff, and roadway-impacted creeks These environmental occurrences suggest that the compound’s action and stability may be influenced by factors such as temperature, pH, and the presence of other chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxydiphenylamine can be synthesized through several methods:
Reaction of Aniline with Hydroquinone: This method involves the reaction of aniline with hydroquinone under acidic conditions to yield this compound.
Reaction of Bromobenzene with 4-Aminophenol: Another method involves the reaction of bromobenzene with 4-aminophenol in the presence of a base.
Industrial Production Methods:
Chemical Reactions Analysis
4-Hydroxydiphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Typically involve reagents like halogens or nitrating agents.
Major Products Formed:
Quinone Derivatives: Formed through oxidation.
Amines: Formed through reduction.
Substituted Phenols: Formed through electrophilic substitution.
Scientific Research Applications
4-Hydroxydiphenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in scavenging free radicals.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Used as an intermediate in the production of dyes, pesticides, and rubber additives.
Comparison with Similar Compounds
4-Hydroxydiphenylamine can be compared with other similar compounds such as:
Diphenylamine: Lacks the hydroxyl group, making it less effective as an antioxidant.
4-Aminophenol: Contains an amino group instead of a phenylamino group, leading to different reactivity and applications.
Phenol: Lacks the phenylamino group, making it less versatile in chemical reactions.
Uniqueness: this compound is unique due to its combined antioxidant properties and versatility in undergoing various chemical reactions, making it valuable in multiple fields of research and industry.
Properties
IUPAC Name |
4-anilinophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTMYKSFKOOQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037739 | |
Record name | 4-Anilinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxydiphenylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
122-37-2 | |
Record name | 4-Hydroxydiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxydiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Anilinophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Anilinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-anilinophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXYDIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYK489T98N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxydiphenylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
73 °C | |
Record name | 4-Hydroxydiphenylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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